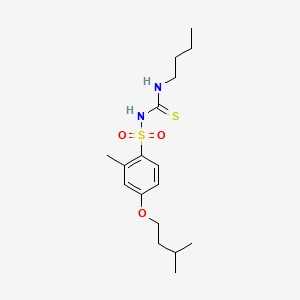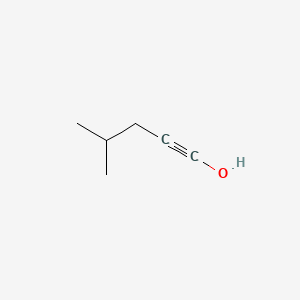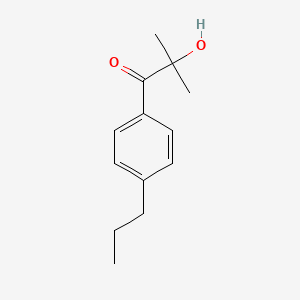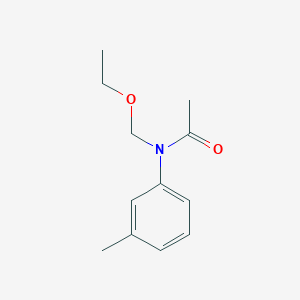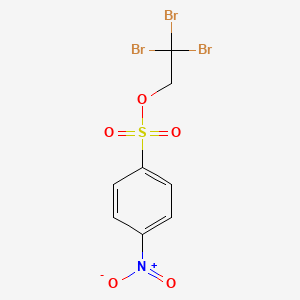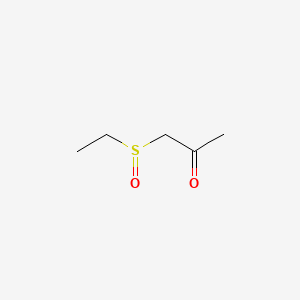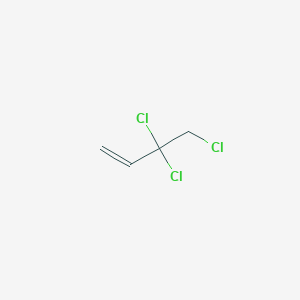
3,3,4-Trichlorobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4-Trichlorobut-1-ene is an organic compound with the molecular formula C4H5Cl3 It is a halogenated derivative of butene, characterized by the presence of three chlorine atoms attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trichlorobut-1-ene typically involves the halogenation of butene derivatives. One common method is the chlorination of butene, where chlorine gas is introduced to butene under controlled conditions to achieve the desired trichlorinated product. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of butene and chlorine gas through a reactor, with careful monitoring of reaction conditions such as temperature, pressure, and catalyst concentration to optimize production efficiency and product purity.
化学反応の分析
Types of Reactions
3,3,4-Trichlorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with various reagents, such as hydrogen halides and halogens.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of different alkenes or dienes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions typically occur under basic conditions.
Addition: Reagents such as hydrogen chloride, bromine, and iodine are used in addition reactions, often in the presence of a solvent like dichloromethane.
Elimination: Strong bases like potassium hydroxide or sodium ethoxide are used to induce elimination reactions, usually under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while addition reactions can produce dihalogenated butenes.
科学的研究の応用
3,3,4-Trichlorobut-1-ene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex halogenated compounds.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its derivatives are being explored for potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism of action of 3,3,4-Trichlorobut-1-ene involves its reactivity with various nucleophiles and electrophiles. The presence of chlorine atoms makes it a strong electrophile, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
3,3,3-Trichloropropene: Another trichlorinated derivative with similar reactivity but a different carbon chain length.
1,1,2-Trichlorobut-1-ene: A positional isomer with chlorine atoms in different positions on the carbon chain.
3,3,3-Trichloro-1-nitroprop-1-ene: A compound with a nitro group, used in cycloaddition reactions.
特性
CAS番号 |
55994-11-1 |
|---|---|
分子式 |
C4H5Cl3 |
分子量 |
159.44 g/mol |
IUPAC名 |
3,3,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-2-4(6,7)3-5/h2H,1,3H2 |
InChIキー |
IRFIKENZBOBPCV-UHFFFAOYSA-N |
正規SMILES |
C=CC(CCl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
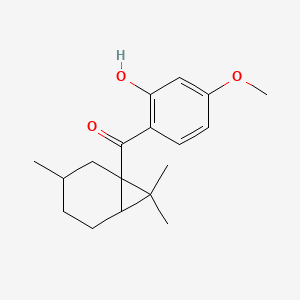
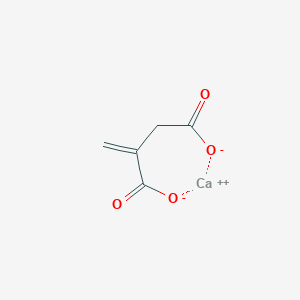
![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
